CXCR2-Selective Agonism: KC vs. Human IL-8 (CXCL8) Receptor Binding Profile
KC/CXCL1 is a selective CXCR2 agonist, whereas human IL-8 (CXCL8) binds both CXCR1 and CXCR2 with high affinity. The IUPHAR/BPS Guide to Pharmacology lists CXCL1 as 'Selective' for CXCR2 with a pKi range of 8.4–9.7, while CXCL8 binds CXCR1 (pKi 8.8–9.5) and CXCR2 (pKi 8.8–9.5) non-selectively [1]. This receptor selectivity difference was confirmed in the foundational characterization of KC: ¹²⁵I-KC-Tyr binds to human neutrophils exclusively via the IL-8 type B receptor (CXCR2), not type A (CXCR1) [2]. For experimental designs requiring dissection of CXCR2-specific vs. CXCR1+CXCR2 combined signaling, KC provides a clean pharmacological tool that IL-8 cannot substitute.
| Evidence Dimension | Receptor selectivity – CXCR2 pKi vs. dual CXCR1/CXCR2 binding |
|---|---|
| Target Compound Data | KC/CXCL1: CXCR2-selective, pKi 8.4–9.7 (CXCR2 only) [1] |
| Comparator Or Baseline | Human IL-8/CXCL8: non-selective, pKi 8.8–9.5 at CXCR1 and pKi 8.8–9.5 at CXCR2 [1] |
| Quantified Difference | KC is functionally silent at CXCR1; IL-8 is a dual agonist. KC affinity range overlaps with IL-8 at CXCR2 but lacks entirely the CXCR1 component. |
| Conditions | Radioligand binding and functional assays compiled in IUPHAR/BPS Guide to Pharmacology; confirmed by ¹²⁵I-KC-Tyr competition binding on human PMN [1][2] |
Why This Matters
Procurement of KC over IL-8 is mandatory when experimental design requires CXCR2-specific signaling without confounding CXCR1 activation—a distinction critical in target validation and receptor deconvolution studies.
- [1] IUPHAR/BPS Guide to Pharmacology. Chemokine receptor table: CXCR1 and CXCR2 ligand selectivity and affinity values. PMC3892287. View Source
- [2] Bozic CR, Kolakowski LF Jr, Gerard NP, Garcia-Rodriguez C, von Uexkull-Guldenband C, Conklyn MJ, Breslow R, Showell HJ, Gerard C. Expression and biologic characterization of the murine chemokine KC. J Immunol. 1995;154(11):6048-6057. PMID: 7751647. View Source
